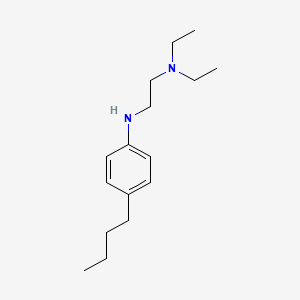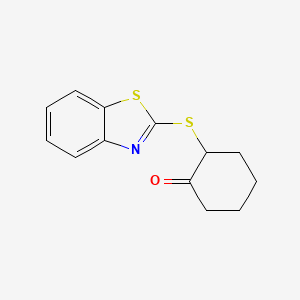
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone is a chemical compound that features a benzothiazole moiety linked to a cyclohexanone ring via a sulfur atom.
Métodos De Preparación
The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve high yields and efficiency .
Análisis De Reacciones Químicas
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or amines.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. For example, it has been shown to interact with GABA (A) receptors, glutamate receptors, and Na/H exchangers, leading to its anticonvulsant activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparación Con Compuestos Similares
2-(Benzothiazol-2-ylsulfanyl)-cyclohexanone can be compared with other benzothiazole derivatives such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound also exhibits anticonvulsant activity and has similar pharmacophore requirements.
2-(Benzothiazol-2-yl)-phenyl-β-D-galactopyranoside: Known for its use as a fluorescent pigment dyeing substrate and β-D-galactosidase activity.
2-Arylbenzothiazoles: These compounds have a wide range of biological and industrial applications, including use as anti-tumor agents and fluorescent probes.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Número CAS |
75219-13-5 |
|---|---|
Fórmula molecular |
C13H13NOS2 |
Peso molecular |
263.4 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H13NOS2/c15-10-6-2-4-8-12(10)17-13-14-9-5-1-3-7-11(9)16-13/h1,3,5,7,12H,2,4,6,8H2 |
Clave InChI |
NSARJIPVVYSBSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)SC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


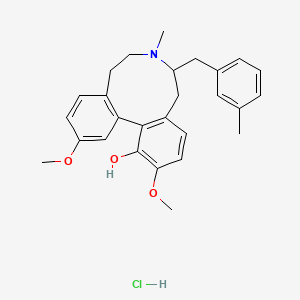
![Lithium, [1-(diphenylphosphino)-2,4-cyclopentadien-1-yl]-](/img/structure/B14434953.png)
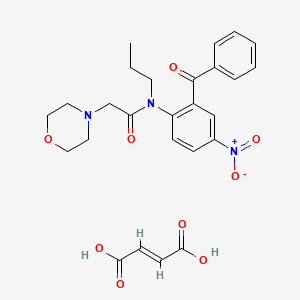
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)
![2'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14434965.png)
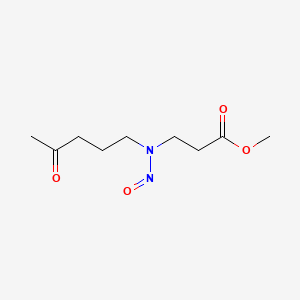
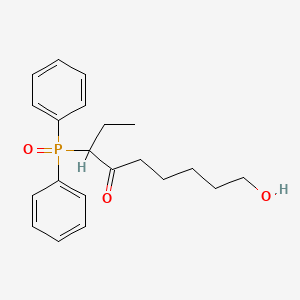

![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B14434995.png)
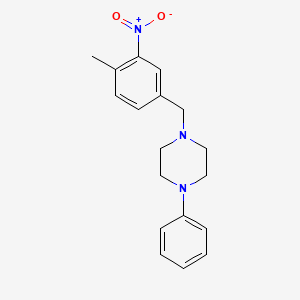
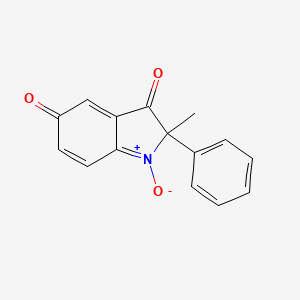
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
